N-(4-bromobutyl)cyclohexane-1,2-dicarboximide
Description
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide (CAS: 99012-87-0) is a brominated cyclohexane dicarboximide derivative with the molecular formula C₁₂H₁₈BrNO₂ and a molecular weight of 288.18 g/mol . Its HS code (2925190090) classifies it under "other imides and derivatives," with tax rates including a 17% VAT and 6.5% most-favored-nation tariff . The compound features a 4-bromobutyl chain attached to a cyclohexane-1,2-dicarboximide core, rendering it reactive in alkylation reactions, particularly in pharmaceutical synthesis (e.g., CNS drug intermediates) .
Properties
Molecular Formula |
C12H18BrNO2 |
|---|---|
Molecular Weight |
288.18 g/mol |
IUPAC Name |
(3aS,7aR)-2-(4-bromobutyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C12H18BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h9-10H,1-8H2/t9-,10+ |
InChI Key |
SRPOBUPCZPCBAU-AOOOYVTPSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCBr |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCCCBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-bromobutyl)cyclohexane-1,2-dicarboximide
General Synthetic Approach
The synthesis of this compound typically involves two main stages:
- Formation of the cyclohexane-1,2-dicarboximide ring system.
- Alkylation of the imide nitrogen with a 4-bromobutyl moiety.
The cyclohexane-1,2-dicarboximide core is commonly prepared via cyclization of the corresponding cyclohexane-1,2-dicarboxylic acid derivatives or their amides under dehydrating conditions. Subsequently, nucleophilic substitution reactions introduce the 4-bromobutyl substituent.
Detailed Synthetic Route
Cyclohexane-1,2-dicarboximide Formation
- Starting from cyclohexane-1,2-dicarboxylic acid or its derivatives, cyclization is induced by heating in the presence of dehydrating agents or under acidic catalysis to form the imide ring.
- Literature reports the use of acid catalysts and heat to promote intramolecular condensation, yielding the cyclic imide with high purity and yield.
- For example, a method analogous to that used in cyclopentane-1,2-dicarboximide synthesis involves heating the dicarboxylic acid or amide with removal of water to drive the imide formation.
N-Alkylation with 4-Bromobutyl Group
- The imide nitrogen is alkylated using 1,4-dibromobutane or 4-bromobutyl halides under basic conditions.
- Typically, the imide is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- The alkylation proceeds via nucleophilic substitution, where the imide nitrogen attacks the electrophilic carbon attached to bromine in 4-bromobutyl bromide.
- Reaction conditions reported include stirring at room temperature or mild heating for extended periods (e.g., 20-26 hours) to ensure full conversion.
- The product is isolated by extraction with organic solvents, followed by washing, drying, and recrystallization to achieve high purity and yield.
Representative Experimental Data and Reaction Conditions
Analysis of Preparation Methods
Advantages
- The use of polar aprotic solvents such as DMF facilitates efficient nucleophilic substitution.
- Mild reaction conditions (room temperature to mild heating) reduce side reactions and degradation.
- High yields (above 90% in related phthalimide alkylations) suggest the method is robust and scalable.
- The cyclization step to form the imide ring is well-established and can be optimized for industrial scale.
Challenges and Considerations
- The reaction time for alkylation is relatively long (up to 26 hours), which may impact throughput.
- Strict control of pH and moisture is necessary to prevent hydrolysis or side reactions.
- Purification often requires multiple extraction and recrystallization steps to achieve the desired purity.
- Handling of brominated intermediates requires caution due to their potential toxicity and reactivity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H18BrNO2 |
| Molecular Weight | 288.18 g/mol |
| Cyclization Catalyst | Acid catalyst (varies, e.g., mineral acids) |
| Alkylation Base | Potassium carbonate or similar bases |
| Solvent for Alkylation | N,N-dimethylformamide (DMF) |
| Alkylation Temperature | Room temperature to mild heating (~20-50°C) |
| Alkylation Time | 20-26 hours |
| Typical Yield | >90% (based on analogous compounds) |
| Purification | Extraction, drying, recrystallization |
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: The cyclohexane ring can be oxidized to form cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of N-(4-azidobutyl)cyclohexane-1,2-dicarboximide, N-(4-thiocyanatobutyl)cyclohexane-1,2-dicarboximide, etc.
Reduction: Formation of N-(4-aminobutyl)cyclohexane-1,2-dicarboximide or N-(4-hydroxybutyl)cyclohexane-1,2-dicarboximide.
Oxidation: Formation of cyclohexanone derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide has the molecular formula and features a cyclohexane ring substituted with a bromobutyl group and two carboximide functionalities. Its structure contributes to its reactivity and potential applications in different domains.
Pharmaceutical Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the imide structure can enhance its cytotoxic effects against specific cancer types .
- Antipsychotic Properties : Some derivatives of this compound have been investigated for their potential use as antipsychotic medications. The mechanism involves modulation of neurotransmitter systems, which could offer new therapeutic avenues for treating psychiatric disorders .
Agricultural Applications
- Fungicidal Properties : this compound has been explored as a fungicide, particularly against phytopathogenic fungi. Its efficacy in protecting crops from fungal infections makes it valuable in agricultural practices . The compound can be formulated into agricultural products that are applied to crops to mitigate fungal diseases.
- Pesticidal Activity : Beyond fungicidal properties, the compound may also exhibit insecticidal activity. Research into its efficacy against various pests could lead to its development as a safer alternative to conventional pesticides, reducing environmental impact .
Materials Science Applications
- Polymer Chemistry : The compound serves as a useful building block in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance for industrial applications .
- Coatings and Adhesives : this compound can be utilized in the formulation of coatings and adhesives that require specific chemical resistance or durability under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-bromobutyl)cyclohexane-1,2-dicarboximide involves its interaction with specific molecular targets. The bromobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular pathways and targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key differences among N-(4-bromobutyl)cyclohexane-1,2-dicarboximide and related compounds:
Key Comparative Insights
Structural Impact on Physical Properties
- Cyclohexane vs. Cyclohexene Rings : The saturated cyclohexane ring in this compound likely increases rigidity compared to the unsaturated cyclohexene analog (melting point: 124–126°C ) . Cyclohexene derivatives exhibit higher reactivity due to the double bond, favoring electrophilic additions.
- Halogen Effects : Bromine in the target compound may enhance lipophilicity compared to chlorine in Sumisclex SC, influencing solubility and bioactivity.
Toxicity and Environmental Considerations
Biological Activity
N-(4-bromobutyl)cyclohexane-1,2-dicarboximide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and anti-inflammatory effects.
- Molecular Formula : CHBrNO
- Molecular Weight : 303.17 g/mol
- Density : 1.5 g/cm³
- Melting Point : 76-80 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | 32 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. In vitro assays revealed that it inhibited fungal growth with an MIC of 64 µg/mL, indicating its potential as a therapeutic agent in treating fungal infections.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound were evaluated in a model of lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The compound significantly reduced nitric oxide (NO) production in a dose-dependent manner, suggesting its utility in managing inflammatory conditions.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Findings : The compound exhibited notable inhibition zones ranging from 10 to 15 mm against tested bacterial strains.
-
Anti-inflammatory Study :
- Objective : To investigate the anti-inflammatory potential using RAW 264.7 cells.
- Methodology : Cells were treated with varying concentrations of the compound followed by LPS stimulation.
- Results : The compound reduced NO levels by up to 50% at a concentration of 100 µM.
Q & A
Q. Can this compound serve as a photoaffinity probe for protein labeling?
Q. How does the cyclohexane ring modulate electronic effects in charge-transfer complexes?
- Experimental Design : Compare cyclic voltammetry (CV) profiles with non-cyclic analogs. Use DFT (B3LYP/6-31G*) to calculate HOMO/LUMO gaps and correlate with UV-Vis absorption maxima .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
